Technical Guide: 4-(4-Tetrahydropyranyl)phenylboronic Acid
Technical Guide: 4-(4-Tetrahydropyranyl)phenylboronic Acid
Topic: 4-(4-Tetrahydropyranyl)phenylboronic acid (CAS 865360-62-9) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Chemists.[1][2]
Optimizing Solubility and Metabolic Stability in Drug Scaffolds[1][2]
Executive Summary & Chemical Identity
4-(4-Tetrahydropyranyl)phenylboronic acid is a specialized organoboron building block used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1][2] In medicinal chemistry, the tetrahydropyranyl (THP) moiety serves as a critical bioisostere for cyclohexyl or phenyl groups. Unlike lipophilic carbocycles, the THP ether oxygen lowers the partition coefficient (LogP), enhances aqueous solubility, and acts as a weak hydrogen bond acceptor, often improving the pharmacokinetic (PK) profile of kinase inhibitors and metabolic disease therapeutics.
Chemical Profile
| Property | Specification |
| CAS Number | 865360-62-9 |
| IUPAC Name | [4-(Tetrahydro-2H-pyran-4-yl)phenyl]boronic acid |
| Molecular Formula | C₁₁H₁₅BO₃ |
| Molecular Weight | 206.05 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| Key Structural Feature | Para-substituted phenyl ring linking a boronic acid and a saturated oxygen heterocycle |
Synthetic Utility & Mechanistic Insight
The "THP Advantage" in Medicinal Chemistry
The incorporation of the tetrahydropyranyl ring is a strategic design choice.
-
Lipophilicity Modulation: Replacing a cyclohexyl group with a 4-tetrahydropyranyl group typically lowers cLogP by ~1.0–1.5 units.[1][2]
-
Metabolic Stability: The ether oxygen reduces the electron density of the ring C-H bonds compared to a cycloalkane, potentially reducing susceptibility to cytochrome P450-mediated oxidation at the ring positions.
-
Binding Affinity: The ether oxygen can engage in specific H-bond interactions with solvent-exposed residues in protein binding pockets.[1][2]
Synthesis of the Reagent
The boronic acid is typically synthesized via a metal-halogen exchange sequence from the corresponding aryl halide, followed by electrophilic trapping with a borate ester.
DOT Diagram: Synthesis Pathway
Figure 1: Synthetic route from the aryl bromide precursor to the target boronic acid.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-(4-tetrahydropyranyl)phenylboronic acid with a heteroaryl chloride, a common transformation in drug discovery.[1][2]
Reaction Setup (Self-Validating System)
Rationale: The use of Pd(dppf)Cl₂[1][2]·DCM is recommended over Pd(PPh₃)₄ for this substrate because the bidentate ferrocenyl ligand prevents catalyst deactivation and generally provides higher turnover numbers for sterically demanding or electron-rich aryl chlorides.[1][2]
Reagents:
-
Aryl/Heteroaryl Halide (1.0 equiv)[1]
-
4-(4-Tetrahydropyranyl)phenylboronic acid (1.2 – 1.5 equiv)[1][2]
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (3-5 mol%)[1][2]
Step-by-Step Methodology
-
Degassing (Critical Step): Charge the reaction vessel with the solvent mixture (Dioxane/H₂O). Sparge with argon or nitrogen for 15 minutes.[1] Why: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.
-
Loading: Add the aryl halide, boronic acid, and base to the vessel.
-
Catalyst Addition: Add the Pd catalyst last, under a positive pressure of inert gas. Seal the vessel immediately.
-
Reaction: Heat the mixture to 80–100°C for 4–12 hours.
-
Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the halide (starting material) and the emergence of the biaryl mass (M+1).
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with brine.[1] Dry organic layer over Na₂SO₄, filter, and concentrate.[3]
-
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).[1]
Mechanism of Action
DOT Diagram: Catalytic Cycle
Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the critical Transmetalation step.[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or poor solubility.[1][2] | Switch to Pd(dtbpf)Cl₂ (highly active) or increase solvent volume.[1] Ensure rigorous degassing. |
| Protodeboronation | Hydrolysis of the C-B bond before coupling. | Use anhydrous conditions with Cs₂CO₃ in DMF/Toluene, or switch to the pinacol ester derivative (CAS 1312479-26-7).[1][2] |
| Homocoupling | Presence of Oxygen.[1] | Re-sparge solvents; ensure the system is under positive Argon pressure.[1] |
Handling and Safety
-
Storage: Store at 2-8°C in a tightly sealed container. Boronic acids can dehydrate to form boroxines (anhydrides) upon prolonged exposure to dry air or heat; this is reversible under aqueous reaction conditions but can complicate stoichiometry calculations.[1]
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Handle in a fume hood with standard PPE (gloves, goggles).[1]
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] [Link]
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
